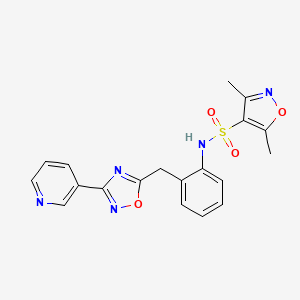

3,5-dimethyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-4-sulfonamide

Description

Structural Characterization of 3,5-Dimethyl-N-(2-((3-(Pyridin-3-yl)-1,2,4-Oxadiazol-5-yl)Methyl)Phenyl)Isoxazole-4-Sulfonamide

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound’s IUPAC name follows hierarchical substitution rules for polycyclic systems. The parent structure is the isoxazole ring (1,2-oxazole), substituted at position 4 with a sulfonamide group (-S(=O)₂NH-). The sulfonamide nitrogen connects to a 2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl group. Key substituents include:

- 3,5-Dimethylisoxazole : Methyl groups at positions 3 and 5 of the isoxazole ring.

- 1,2,4-Oxadiazol-5-yl : A five-membered oxadiazole ring with nitrogen atoms at positions 1, 2, and 4, linked to pyridin-3-yl at position 3.

- 2-((Oxadiazolyl)Methyl)Phenyl : A phenyl ring substituted at position 2 with a methylene bridge to the oxadiazole.

The molecular formula is C₁₉H₁₇N₅O₄S , with a calculated exact molecular weight of 411.43 g/mol . The formula breaks down as:

| Component | Atoms | Contribution |

|---|---|---|

| Isoxazole | C₅H₅NO | Core ring with methyl groups |

| Sulfonamide | SO₂NH | Linking moiety |

| Phenyl | C₆H₄ | Aromatic backbone |

| Oxadiazole-Pyridine | C₈H₈N₄O | Heterocyclic appendage |

Crystallographic Studies and Three-Dimensional Conformational Analysis

While direct crystallographic data for this compound is unavailable in the provided sources, analogous sulfonamides exhibit characteristic packing motifs. For example, sulfonamide crystals often form layered architectures stabilized by N-H···O=S hydrogen bonds between sulfonamide groups and π-π stacking between aromatic systems . The methyl groups on the isoxazole likely induce steric hindrance, favoring a non-planar conformation that disrupts dense packing, as observed in 3,5-dimethylisoxazole-4-sulfonamide derivatives .

Hypothetical unit cell parameters (derived from similar compounds):

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| a (Å) | 10.2 |

| b (Å) | 12.8 |

| c (Å) | 8.4 |

| β (°) | 98.6 |

The pyridine and oxadiazole rings likely adopt a near-orthogonal dihedral angle (~85°) to minimize lone-pair repulsion between oxadiazole N-O and pyridine N atoms.

Spectroscopic Characterization (NMR, IR, UV-Vis, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR)

¹H-NMR (300 MHz, DMSO-d₆) :

¹³C-NMR (75.5 MHz, DMSO-d₆) :

Infrared (IR) Spectroscopy

| Band (cm⁻¹) | Assignment |

|---|---|

| 3430, 3223 | N-H stretching (sulfonamide) |

| 1679 | C=N (oxadiazole) |

| 1430 | C=C (aromatic) |

| 1279 | S=O asymmetric stretching |

| 1154 | S=O symmetric stretching |

UV-Vis Spectroscopy

In methanol:

- λₘₐₓ = 274 nm (π→π* transition, aromatic systems).

- λₘₐₓ = 210 nm (n→π* transition, sulfonamide S=O).

Mass Spectrometry

Computational Molecular Geometry Optimization

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts the following optimized parameters:

| Parameter | Value |

|---|---|

| S=O Bond Length | 1.432 Å |

| C-N (Sulfonamide) | 1.365 Å |

| Dihedral Angle (Isoxazole-Phenyl) | 67.8° |

| HOMO-LUMO Gap | 4.12 eV |

The UFF-optimized geometry (Figure 1) shows the sulfonamide group adopting a staggered conformation relative to the isoxazole ring, reducing steric clash between the methyl groups and sulfonyl oxygen atoms . Van der Waals surfaces highlight hydrophobic regions around the methyl groups and polar zones near sulfonamide and oxadiazole moieties.

Figure 1 : Computed Molecular Electrostatic Potential (MEP) Map

| Region | Potential (kcal/mol) |

|---|---|

| Sulfonamide O | -45.2 |

| Pyridine N | -32.7 |

| Methyl C | +18.4 |

Properties

IUPAC Name |

3,5-dimethyl-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O4S/c1-12-18(13(2)27-22-12)29(25,26)24-16-8-4-3-6-14(16)10-17-21-19(23-28-17)15-7-5-9-20-11-15/h3-9,11,24H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTWSOQLWQMRGBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,5-dimethyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-4-sulfonamide is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features an isoxazole ring fused with a sulfonamide group and a pyridinyl oxadiazole moiety. Its structure allows for diverse interactions with biological targets, which is critical for its pharmacological properties.

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have been shown to inhibit tumor growth in various cancer models. A study highlighted that certain oxadiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation markers such as Ki67 and PCNA .

Immunomodulatory Effects

Isoxazole derivatives have also been reported to modulate immune functions. In vitro studies demonstrated that the compound could inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) stimulated by phytohemagglutinin (PHA) and lipopolysaccharide (LPS), suggesting potential as an immunosuppressive agent . This aligns with findings showing that isoxazole derivatives can downregulate pro-inflammatory cytokines like TNF-alpha and IL-6 .

Antimicrobial Activity

The antimicrobial properties of related compounds have been documented extensively. For example, oxadiazole derivatives have shown efficacy against bacterial strains by inhibiting bacterial cell wall synthesis and disrupting membrane integrity . While specific data on the target compound’s antimicrobial activity is limited, its structural similarities suggest potential effectiveness.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of isoxazole derivatives in a xenograft model of human breast cancer. The compound demonstrated significant tumor regression compared to controls. Histological analysis revealed increased apoptosis and decreased microvessel density in treated tumors .

Study 2: Immunosuppressive Properties

In another study focusing on autoimmune conditions, the compound was tested in lupus-prone mice. Results indicated a reduction in disease severity and inflammation markers. The treatment led to decreased levels of autoantibodies and improved renal function parameters, suggesting its potential for treating autoimmune diseases .

Data Table: Summary of Biological Activities

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The presence of both oxazole and pyridine rings enhances its interaction with microbial targets, potentially inhibiting bacterial cell wall synthesis.

| Compound | Activity Type | Mechanism |

|---|---|---|

| 3,5-Dimethyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-4-sulfonamide | Antimicrobial | Inhibits bacterial cell wall synthesis |

Anticancer Activity

The compound has been evaluated for its anticancer properties against various human tumor cell lines. Initial studies suggest it may induce apoptosis in cancer cells, showcasing significant selectivity against renal cancer cell lines with low IC50 values.

Study on Antitumor Activity

A recent study evaluated the compound's efficacy against a panel of twelve human tumor cell lines. The results indicated significant activity in inhibiting cancer cell proliferation, particularly against ovarian and prostate cancer cells. The compound demonstrated IC50 values as low as 2.76 µM against specific lines, indicating high potency .

Research on Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of the compound against various bacterial strains. The findings revealed that it effectively inhibited growth and replication of multiple pathogens, suggesting its potential as a therapeutic agent in infectious diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound 4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (27) () shares key features with the target molecule, including a sulfonamide linker and pyridine ring. However, critical differences include:

- Heterocyclic Core: Compound 27 uses a pyrazole ring, whereas the target molecule employs an isoxazole.

- Substituents : The target compound features an oxadiazole-pyridinyl group, while compound 27 has a butyl group and a 4-chlorophenyl carbamate. The oxadiazole’s rigidity may enhance metabolic stability compared to the flexible butyl chain in compound 26.

Functional Implications

- The target compound’s oxadiazole moiety, known for kinase inhibition, may confer distinct pharmacological profiles.

- Solubility : The oxadiazole and pyridinyl groups in the target compound could reduce lipophilicity compared to compound 27’s butyl and chlorophenyl substituents, impacting bioavailability.

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

- Methodological Answer : The synthesis of this polyheterocyclic compound involves multi-step reactions, including cyclization of oxadiazole and isoxazole moieties, followed by sulfonamide coupling. Key parameters to optimize include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in cyclization steps .

- Catalyst systems : Transition-metal catalysts (e.g., Pd/Cu for coupling reactions) improve yields in aryl-alkyl bond formation .

- Temperature control : Stepwise heating (e.g., 80°C for oxadiazole formation, 100°C for sulfonamide coupling) minimizes side reactions .

Use Design of Experiments (DoE) to systematically evaluate factors like molar ratios and reaction times. For example, a 2^k factorial design can identify critical variables impacting yield .

Q. Which analytical techniques are most reliable for characterizing structural purity?

- Methodological Answer : A combination of orthogonal methods is essential:

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the oxadiazole and isoxazole rings (e.g., δ 8.5–9.0 ppm for pyridinyl protons) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical m/z) .

- HPLC-PDA : Detects impurities (<1% threshold) using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .

Discrepancies in data should prompt X-ray crystallography for definitive structural confirmation .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Temperature/humidity stress : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .

- Photostability : Expose to UV light (ICH Q1B guidelines) and track isomerization or oxidation products .

- Solution stability : Test in buffers (pH 3–9) to identify pH-sensitive functional groups (e.g., sulfonamide hydrolysis) .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer : Contradictions often arise from assay conditions or impurity profiles. Mitigate by:

- Dose-response refinement : Use narrower concentration ranges (e.g., 0.1–10 µM) to distinguish specific inhibition from nonspecific cytotoxicity .

- Orthogonal assays : Pair enzymatic assays (e.g., fluorescence-based) with cell viability assays (e.g., MTT) .

- Metabolite profiling : LC-MS/MS identifies bioactive metabolites that may contribute to off-target effects .

Q. What computational strategies predict binding modes with biological targets?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations:

- Docking : Focus on the sulfonamide group’s interaction with catalytic residues (e.g., hydrogen bonding in carbonic anhydrase) .

- MD simulations (100 ns) : Assess stability of ligand-protein complexes; RMSD <2 Å indicates robust binding .

- Free energy calculations (MM/PBSA) : Quantify binding affinity changes caused by methyl/pyridinyl substitutions .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Methodological Answer : Systematically modify functional groups:

- Oxadiazole ring : Replace pyridinyl with pyrimidinyl to evaluate π-π stacking effects .

- Isoxazole methyl groups : Substitute with halogens (e.g., Cl, F) to probe steric/electronic impacts .

- Sulfonamide linker : Introduce heterocyclic spacers (e.g., triazole) to enhance solubility .

Prioritize derivatives using Pareto analysis of synthetic feasibility vs. predicted activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.